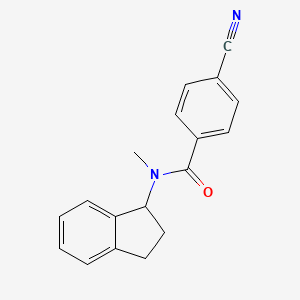
4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide, also known as CYM-5442, is a small molecule inhibitor that has been widely used in scientific research to study various biological pathways. The compound is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.
Mechanism of Action
4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide works by inhibiting the activity of PDE4, which is responsible for the breakdown of cAMP. By inhibiting PDE4, 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. This leads to a reduction in inflammation and an improvement in memory and learning.
Biochemical and Physiological Effects:
4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide has been shown to have a number of biochemical and physiological effects. In animal models, 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide has been shown to reduce inflammation in the lungs and joints, improve memory and learning, and reduce symptoms of depression and anxiety. 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide has also been shown to have a protective effect on neurons, reducing the damage caused by oxidative stress and other insults.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide is its potency and selectivity for PDE4. This makes it an ideal tool for studying the role of PDE4 in various biological processes. However, one limitation of 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are a number of future directions for research involving 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide. One area of interest is the role of PDE4 in the regulation of immune responses. 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide has been shown to be effective in reducing inflammation in animal models of asthma and COPD, but its effects on other immune-related diseases are not well understood. Another area of interest is the use of 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research into the pharmacokinetics and pharmacodynamics of 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide, in order to optimize its use in scientific research.
Synthesis Methods
The synthesis of 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide involves the reaction of 4-cyano-N-methylbenzamide with 2,3-dihydro-1H-indene in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The yield of the synthesis is typically around 50%, and the compound can be purified using standard chromatographic techniques.
Scientific Research Applications
4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide has been used extensively in scientific research to study the role of PDE4 in various biological processes. The compound has been shown to be effective in reducing inflammation in animal models of asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. 4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide has also been used to study the role of PDE4 in the regulation of memory and learning, as well as in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-20(17-11-10-14-4-2-3-5-16(14)17)18(21)15-8-6-13(12-19)7-9-15/h2-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOMAAMUYNHQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B7458153.png)
![4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B7458154.png)

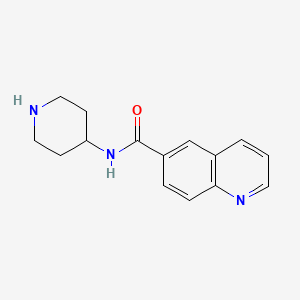
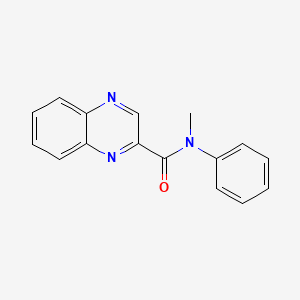
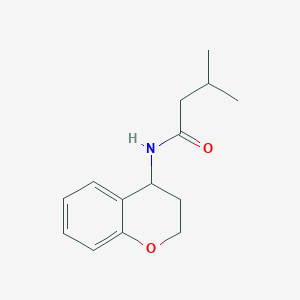

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7458190.png)
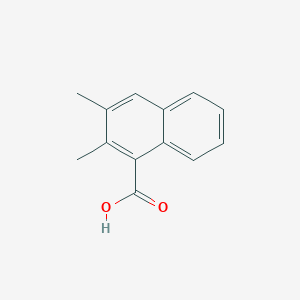
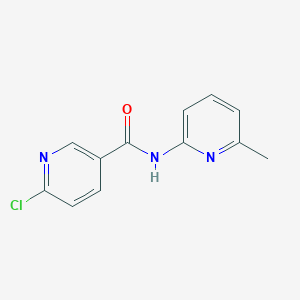
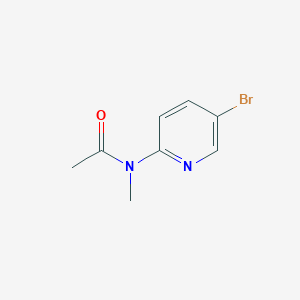
![1-ethyl-3-[4-[6-(ethylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458221.png)